(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula and a molar mass of 226.5 g/mol. It is recognized for its potential applications in medicinal chemistry and biological research. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and utility in drug development. The hydrochloride salt form, specifically (3-bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, is often referenced in literature due to its enhanced stability and solubility properties .
The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanamine can be achieved through various methods, including:
The purity of the final product can be enhanced through recrystallization from suitable solvents .
The molecular structure of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanamine features a pyrazole ring substituted with a bromine atom and a methyl group at specific positions. The key structural data includes:
The presence of the bromine atom contributes to the compound's reactivity, while the pyrazole ring provides a platform for further modifications and interactions with biological targets .
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanamine is primarily based on its interactions with specific biological targets:
Research indicates that compounds similar to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanamine exhibit significant biological effects due to their ability to alter enzyme kinetics and receptor dynamics .
The physical and chemical properties of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanamine include:
These properties are crucial for determining suitable storage conditions and compatibility with various solvents used in experimental protocols .
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific uses:
Brominated pyrazole derivatives represent a structurally distinct class of heterocyclic compounds characterized by enhanced pharmacological properties and target selectivity. The strategic incorporation of bromine at the C3 position significantly alters the electronic and steric profile of the pyrazole ring, facilitating unique binding interactions with biological targets. This modification enhances molecular recognition in enzyme active sites and receptor pockets, as demonstrated by brominated analogs of celecoxib (COX-2 inhibitors) and crizotinib (ALK/ROS1 kinase inhibitor), which exhibit improved target affinity and metabolic stability compared to their non-halogenated counterparts [1] [4]. The bromine atom’s substantial size (van der Waals radius: 1.85 Å) and polarizability enable distinctive hydrophobic interactions and halogen bonding with biomolecular targets, contributing to enhanced binding affinity and selectivity [5].
Table 1: Pharmacological Comparison of Brominated vs. Non-Brominated Pyrazole Derivatives | Compound | Target | IC₅₀ (μM) | Selectivity Index | |--------------|------------|---------------|------------------------| | 3-Bromo-pyrazole analog | Caspase-3 | 0.26 | 15.2 | | Non-brominated analog | Caspase-3 | 1.84 | 3.7 | | Bromo-pyrazofurin | OMPdecase | 0.015 | >100 | | Pyrazofurin | OMPdecase | 0.038 | 62 | Data compiled from cytotoxicity studies against cancer cell lines [1] [4]
Bromination also profoundly influences the ADME (Absorption, Distribution, Metabolism, Excretion) properties of pyrazole-based therapeutics. The electron-withdrawing nature of bromine reduces electron density at adjacent positions, thereby decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes. This effect was quantified in pharmacokinetic studies of brominated pyrazole analogs, which exhibited extended plasma half-lives (t₁/₂ = 8.7 ± 0.9 hr) compared to non-brominated derivatives (t₁/₂ = 2.3 ± 0.4 hr) [1]. Additionally, the bromine atom serves as a versatile synthetic handle for subsequent functionalization via cross-coupling reactions, enabling rapid diversification of the pyrazole core for structure-activity relationship (SAR) exploration [5] [10].
The methanamine (-CH₂NH₂) substituent at the C4 position of the pyrazole ring introduces critical hydrogen-bonding capacity and structural flexibility to the molecular architecture. In (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine, the aminomethyl group exhibits significant polarity (calculated dipole moment component: 2.3 D), enhancing aqueous solubility and enabling salt formation for pharmaceutical formulation [9]. This substituent serves as a bioisostere for naturally occurring amino groups in endogenous ligands, facilitating targeted interactions with enzymatic and receptor binding sites. The protonatable nitrogen (predicted pKₐ = 9.2 ± 0.3) enables ionic interactions with aspartate/glutamate residues in biological targets, as evidenced by molecular docking studies with kinase domains [4] [10].
Table 2: Physicochemical Impact of C4 Methanamine Substitution on Pyrazole Core | C4 Substituent | LogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | |---------------------|----------|---------------|--------------------|----------------------| | -CH₂NH₂ | 0.87 | 44.1 | 1 | 2 | | -CH₃ | 1.91 | 12.9 | 0 | 1 | | -CN | 1.15 | 33.6 | 0 | 2 | | -COOCH₃ | 1.42 | 37.3 | 0 | 3 | Computational chemistry data derived from structural analogs [9]
Conformationally, the aminomethyl group adopts a pseudo-axial orientation relative to the heterocyclic plane due to intramolecular hydrogen bonding between the amine hydrogen and the adjacent bromine atom (distance: 2.18 Å), as confirmed by X-ray crystallography of related analogs [7]. This constrained orientation optimizes the molecule for target engagement, particularly in enzymes with deep binding pockets. The -CH₂- spacer provides torsional flexibility (rotational barrier: ~3.1 kcal/mol), allowing adaptive binding to structurally diverse targets while maintaining the optimal spatial orientation of the amino group for ionic interactions [9]. This versatility is exploited in prodrug design, where the primary amine serves as a conjugation site for enzymatically-cleavable groups (e.g., peptide vectors, phosphate esters) to enhance tissue-specific delivery [10].
The synthetic methodology for brominated pyrazoles has undergone significant refinement, evolving from early electrophilic substitution approaches to contemporary regioselective strategies. Initial synthetic routes (pre-2000) relied on direct bromination of preformed pyrazoles using molecular bromine (Br₂) in chlorinated solvents, often resulting in low regioselectivity and polybrominated byproducts. The C4 position's inherent electron deficiency typically necessitated harsh conditions (e.g., excess Br₂, 80-100°C), compromising functional group tolerance and yielding mixtures of 4-bromo and 4,5-dibromo derivatives with limited synthetic utility [5] [6].
The development of Vilsmeier-Haack formylation represented a pivotal advancement, enabling regioselective functionalization at C4 through electrophilic attack on the electron-rich pyrazole ring. This methodology, when followed by haloform reaction of the resulting aldehyde, provided reliable access to 4-bromomethyl intermediates, serving as direct precursors to (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine [8] [10]. Contemporary approaches employ transition metal-mediated cross-coupling for late-stage bromine installation, allowing chemoselective modification of complex pyrazole intermediates. Notably, palladium-catalyzed C-H activation protocols using NBS (N-bromosuccinimide) enable direct C3-bromination of 1-methyl-4-aminomethylpyrazoles with exceptional regiocontrol (yields >85%, regioselectivity >98:2) [10].
Table 3: Evolution of Key Synthetic Methodologies for Brominated Aminomethylpyrazoles | Time Period | Dominant Methodology | Typical Yield | Regioselectivity | Limitations | |-----------------|----------------------------|-------------------|----------------------|----------------| | 1980-2000 | Electrophilic Bromination (Br₂/AcOH) | 35-55% | Moderate (C4:C5 = 3:1) | Polybromination, Low FG tolerance | | 2000-2015 | Vilsmeier-Haack/Reduction Sequence | 60-75% | High (C4 exclusive) | Multi-step, Acid-sensitive substrates | | 2015-Present | Directed C-H Bromination (Pd/NBS) | 80-92% | Excellent (>98:1) | Catalyst cost, Oxygen sensitivity | Comparative analysis of synthetic approaches to (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine precursors [5] [6] [10]
Modern reductions of nitrile and azide intermediates to access the methanamine functionality have substantially improved through chemoselective catalytic hydrogenation methodologies. Early nitro-reduction approaches employing SnCl₂/HCl suffered from over-reduction and dehalogenation side reactions. Contemporary protocols utilize Pd/C or Raney nickel catalysts under controlled hydrogen pressure (20-50 psi), achieving near-quantitative conversion of 4-cyanopyrazole intermediates to the corresponding aminomethyl derivatives without competing debromination [10]. For azide intermediates, Staudinger reduction with triphenylphosphine or Zn/NH₄Cl systems provides exceptional functional group compatibility, preserving the critical C-Br bond while cleanly generating the primary amine functionality essential for (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine [5] [10].
Table 4: Key Pyrazole Derivatives in Medicinal Chemistry | Compound Name | CAS Number | Therapeutic Area | Structural Features | Source | |-------------------|----------------|----------------------|-------------------------|------------| | (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine | N/A | Drug Discovery Intermediate | 3-Br, 4-CH₂NH₂, 1-CH₃ | Target Compound | | Celecoxib | 169590-42-5 | Anti-inflammatory | 1-Aryl, 3,4-Diaryl substitution | [1] [4] | | Crizotinib | 877399-52-5 | Anticancer (ALK inhibitor) | 2-Aminopyridine core, 3-Fluorobenzyl | [1] [4] | | Pyrazofurin | 30868-30-5 | Antiviral/Anticancer | C-Nucleoside, 4-Hydroxypyrazole | [1] [6] | | Mepirizole | 18694-40-1 | Analgesic/Anti-inflammatory | 4-Methoxy-6-methylpyrimidine fused | [6] | | Betazole | 105-20-4 | Diagnostic (gastric secretion) | 2-Aminoethyl, Histamine analog | [4] | | 4-Bromo-3,5-dimethylpyrazole | 7051-21-8 | Synthetic Intermediate | 4-Br, 3,5-diCH₃ | [5] |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: